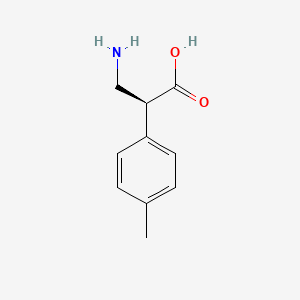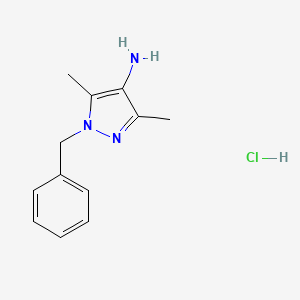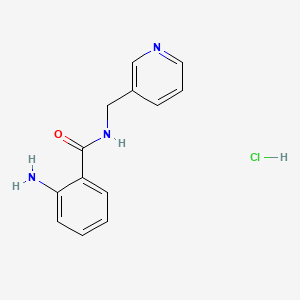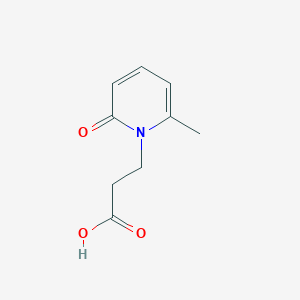
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (PPCA) is an organic compound that has been studied for its use in various scientific research applications. PPCA is a heterocyclic compound with a five-membered ring that contains an azole group, and a carboxylic acid group. It has been used in a number of synthetic organic chemistry and biochemistry experiments, and has been the subject of numerous studies in recent years.
Applications De Recherche Scientifique
Neurological Disorder Treatment
This compound has been implicated in the treatment of neurological disorders such as epilepsy. Derivatives of this compound, specifically 1,3,5-triaryl-1H-pyridin-2-one derivatives, have been found to act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors . This action is crucial because dysfunction in glutamatergic neurotransmission is a known factor in the pathogenesis of epilepsy and other neurological diseases .
Antiepileptic Drug Development
The compound’s derivatives have been utilized in the development of antiepileptic drugs. For instance, perampanel, a derivative, is an orally active, noncompetitive AMPA-receptor antagonist that has shown promise in reducing seizure activity in rodent models of epilepsy . This suggests potential for broad-spectrum antiepileptic applications.
Cancer Research
In cancer research, analogs of this compound have been explored for their anti-tumor effects. Studies have shown that perampanel can inhibit the growth of patient-derived isocitrate dehydrogenase mutant glioma stem-like cells, indicating a potential role in cancer therapeutics .
Neurodevelopmental Disorder Studies
Variants of this compound have been associated with neurodevelopmental delays and seizures. Research into these variants has led to functional characterization and targeted treatment options for such disorders .
Synthetic Chemistry
The compound serves as a precursor in synthetic chemistry for constructing diverse pyrazole-based chalcones. These chalcones are synthesized via a base-catalysed Claisen–Schmidt condensation reaction, which is a fundamental reaction in the field of organic synthesis .
Pharmacokinetics and Drug Metabolism
The pharmacokinetic properties of derivatives of this compound have been extensively studied. For example, perampanel has been evaluated for its half-life and bioavailability in various animal models, providing valuable data for drug development and metabolism studies .
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular calcium ion concentration . By blocking the AMPA receptor-mediated synaptic transmission, it reduces neuronal excitation .
Biochemical Pathways
The action of 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid on the AMPA receptors affects the glutamatergic neurotransmission pathway . Glutamatergic neurotransmission is implicated in the pathogenesis of epilepsy and numerous other neurological diseases . By inhibiting the AMPA receptors, this compound can potentially modulate these diseases’ progression .
Pharmacokinetics
Similar compounds like perampanel, which also targets ampa receptors, have been shown to have good oral bioavailability and a half-life suitable for once-daily dosing .
Result of Action
The result of the action of 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a reduction in neuronal excitation due to the inhibition of AMPA receptor-mediated synaptic transmission . This can lead to a decrease in seizure activity, as demonstrated in rodent models of epilepsy .
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)12-13(11-8-4-5-9-15-11)18(17-16-12)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQGBFMDECNYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)



![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)


![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)


